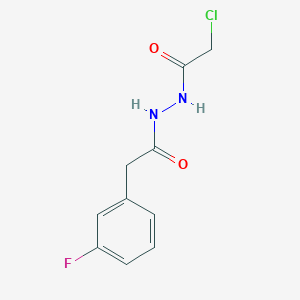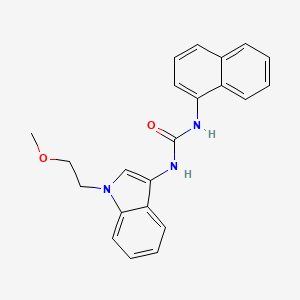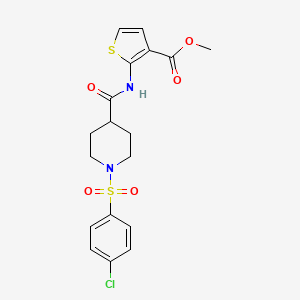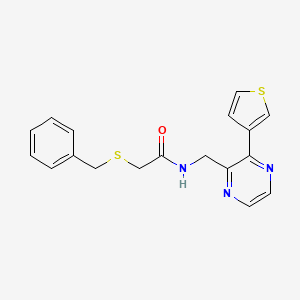![molecular formula C20H19N3O2 B2494264 2-(9-Methyl-6H-indolo[2,3-b]chinoxalin-6-yl)essigsäure-propan-2-ylester CAS No. 833444-11-4](/img/structure/B2494264.png)
2-(9-Methyl-6H-indolo[2,3-b]chinoxalin-6-yl)essigsäure-propan-2-ylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a synthetic organic compound that belongs to the class of indoloquinoxalines. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The compound interacts with its target, DNA, predominantly through DNA intercalation . This interaction can lead to changes in the DNA structure, affecting its function and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, disrupting the normal cellular processes . The exact biochemical pathways affected by this compound are still under investigation.
Result of Action
The compound’s interaction with DNA can lead to cell death, making it a potential anti-cancer agent . It has been found that the cytotoxic effect of this compound decreases or disappears for all types of cancer, except for Burkitt lymphoma, which is viral . Therefore, this compound is actively studied as antibacterial and antiviral agents .
Action Environment
The efficacy and stability of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . More research is needed to fully understand how environmental factors influence the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves the reaction of 9-methyl-6H-indolo[2,3-b]quinoxaline with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indoloquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroindoloquinoxalines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Indolo[2,3-b]quinoxaline: A parent compound with similar structural features.
Ellipticine: A natural cytotoxic agent with a related indole-quinoxaline structure.
2,3-Dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline: Known for its antiviral activity.
Uniqueness
Propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique due to its specific ester functional group, which may confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
propan-2-yl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12(2)25-18(24)11-23-17-9-8-13(3)10-14(17)19-20(23)22-16-7-5-4-6-15(16)21-19/h4-10,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAXOHXYYWHZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-fluorobenzamide](/img/structure/B2494186.png)

![2,4-dioxo-3-(2-phenylethyl)-N-[2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2494191.png)


![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![4-bromo-10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2494197.png)
![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)
amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-{[2-(4-methoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2494201.png)
